1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone
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Overview
Description
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group attached to an acetone moiety, with a phenyl ring substituted with a trifluoromethylthio group.
Preparation Methods
The synthesis of 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituent: The trifluoromethylthio group is introduced to the phenyl ring through a nucleophilic substitution reaction.
Amino Group Introduction: The amino group is then introduced via reductive amination, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.
Final Assembly: The final step involves the coupling of the substituted phenyl ring with the acetone moiety under controlled conditions to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Mechanism of Action
The mechanism by which 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone can be compared with similar compounds such as:
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone: Lacks the thio group, resulting in different chemical properties and reactivity.
1-Amino-1-[4-(methylthio)phenyl]acetone: Contains a methylthio group instead of trifluoromethylthio, affecting its biological activity and applications.
1-Amino-1-[4-(chloromethylthio)phenyl]acetone:
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3 |
InChI Key |
NUYPASYGKOGMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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